molecular formula C11H17NO B3277601 (2R)-4-(4-methoxyphenyl)butan-2-amine CAS No. 66264-83-3

(2R)-4-(4-methoxyphenyl)butan-2-amine

Cat. No.: B3277601
CAS No.: 66264-83-3
M. Wt: 179.26 g/mol
InChI Key: JMHAKVPFYWWNOW-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-4-(4-methoxyphenyl)butan-2-amine is a chiral amine compound characterized by the presence of a methoxyphenyl group attached to a butan-2-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-(4-methoxyphenyl)butan-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 4-methoxybenzaldehyde.

    Formation of Intermediate: The aldehyde undergoes a condensation reaction with nitroethane to form 4-methoxyphenyl-2-nitropropene.

    Reduction: The nitro group is reduced to an amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Chiral Resolution: The racemic mixture is resolved using chiral chromatography or enzymatic resolution to obtain the (2R)-enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Bulk Synthesis: Large quantities of starting materials are reacted in reactors under controlled conditions.

    Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography.

    Chiral Resolution: Industrial-scale chiral resolution methods, such as simulated moving bed chromatography, are employed to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(2R)-4-(4-methoxyphenyl)butan-2-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or sodium hypochlorite (NaOCl).

    Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(2R)-4-(4-methoxyphenyl)butan-2-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for pharmaceutical compounds.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of (2R)-4-(4-methoxyphenyl)butan-2-amine involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific context of its application.

Comparison with Similar Compounds

Similar Compounds

    (2S)-4-(4-methoxyphenyl)butan-2-amine: The enantiomer of the compound with similar chemical properties but different biological activity.

    4-(4-methoxyphenyl)butan-2-amine: The racemic mixture containing both (2R) and (2S) enantiomers.

    4-(4-methoxyphenyl)butanoic acid: A structurally related compound with a carboxylic acid group instead of an amine.

Uniqueness

(2R)-4-(4-methoxyphenyl)butan-2-amine is unique due to its specific chiral configuration, which imparts distinct biological activity compared to its enantiomer and racemic mixture. This uniqueness makes it valuable for applications requiring enantioselectivity.

Properties

IUPAC Name

(2R)-4-(4-methoxyphenyl)butan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-9(12)3-4-10-5-7-11(13-2)8-6-10/h5-9H,3-4,12H2,1-2H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHAKVPFYWWNOW-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC1=CC=C(C=C1)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R)-4-(4-methoxyphenyl)butan-2-amine
Reactant of Route 2
Reactant of Route 2
(2R)-4-(4-methoxyphenyl)butan-2-amine
Reactant of Route 3
Reactant of Route 3
(2R)-4-(4-methoxyphenyl)butan-2-amine
Reactant of Route 4
(2R)-4-(4-methoxyphenyl)butan-2-amine
Reactant of Route 5
(2R)-4-(4-methoxyphenyl)butan-2-amine
Reactant of Route 6
(2R)-4-(4-methoxyphenyl)butan-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.